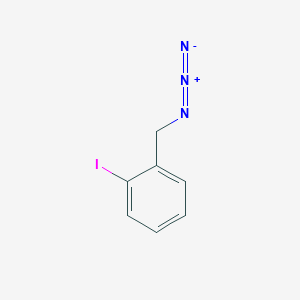

1-(Azidomethyl)-2-iodobenzene

Overview

Description

1-(Azidomethyl)-2-iodobenzene is a synthetic compound used in a variety of scientific research applications. It is a derivative of benzene, a hydrocarbon, and is composed of an azide group and an iodide group. As an azide, it is a useful reagent for a variety of organic reactions, including the formation of carbon-nitrogen bonds. The compound is also used in a wide range of biochemical and physiological studies due to its ability to interact with and modify proteins.

Scientific Research Applications

Synthesis and Chemical Properties

Triazole Derivatives Synthesis : 1-(Azidomethyl)-2-iodobenzene has been utilized in the synthesis of 1,4-disubstituted 1,2,3-triazoles. These triazoles were derived from 1-(azidomethyl)benzene and its variants, displaying potential as corrosion inhibitors in steel. This indicates its role in creating compounds with industrial applications (Negrón-Silva et al., 2013).

Arylation of Azole Compounds : In a palladium-catalyzed reaction, iodobenzene (a related compound) was used to arylate azole compounds, demonstrating its potential in organic synthesis and chemical modification of molecules (Pivsa-Art et al., 1998).

Mechanistic Studies in Arylation : Further exploration of the palladium-catalyzed arylation process, involving iodobenzene and indoles, provided insights into the reaction mechanism and regioselectivity, underscoring the importance of such compounds in understanding complex chemical processes (Lane et al., 2005).

Applications in Biochemistry and Materials Science

Labeling of Membrane Components : 1-Azido-4-iodobenzene, closely related to this compound, has been used in the photoactive covalent labeling of membrane components. This has implications for studying membrane biochemistry and understanding cellular structures (Klip & Gitler, 1974).

Synthesis of Bicyclic p-Diiodobenzenes : Studies involving iodobenzenes, which include compounds like this compound, have contributed to the synthesis of highly substituted iodobenzenes. These compounds have potential applications in materials science and as intermediates in organic synthesis (Yamamoto et al., 2006).

Nitrogen-Rich Compounds for Propulsion : Derivatives of tetrazene, synthesized using azidoiodinane reagents, have shown promise as nitrogen-rich compounds with potential use in propulsion systems. This underscores the role of azide-functionalized compounds in advanced material applications (Gilloux et al., 2014).

Pharmaceutical and Medicinal Chemistry

Synthesis of 2-Aminobenzoxazinones : 1-Azido-2-iodobenzenes have been used in a palladium-catalyzed synthesis of 2-aminobenzoxazinones, illustrating their importance in the development of new pharmaceutical compounds (Zhang et al., 2019).

Labeling of Erythrocyte Membranes : 1-Azido-4-[125I]iodobenzene was utilized to label erythrocyte membranes, aiding in the study of membrane proteins and their functions. This is relevant to understanding cellular mechanisms in human health and disease (Wells & Findlay, 1980).

properties

IUPAC Name |

1-(azidomethyl)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZLSCZYFOAARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469510 | |

| Record name | 1-azidomethyl-2-iodo-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405198-82-5 | |

| Record name | 1-azidomethyl-2-iodo-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

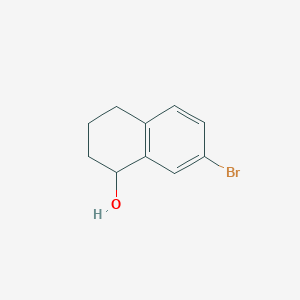

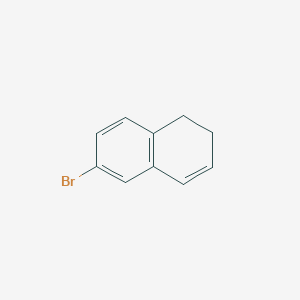

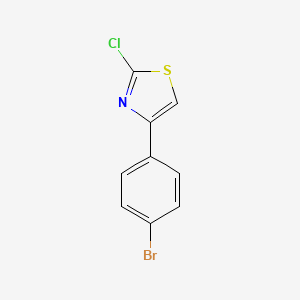

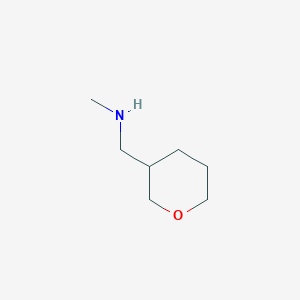

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does 1-(azidomethyl)-2-iodobenzene play in the synthesis of benzo-fused thiacycles?

A1: this compound serves as a crucial starting material in the copper-catalyzed one-pot synthesis of 4H-benzo[e][1,3]thiazines []. The reaction proceeds through a tandem process involving an intermolecular C–S coupling between this compound and a sulfur source (potassium thioacetate, thiobenzoate, or ethyl xanthogenate), followed by an intramolecular cyclization. This method bypasses the need to isolate the imine intermediate, offering a streamlined approach to these valuable heterocyclic compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)